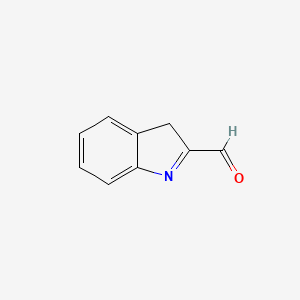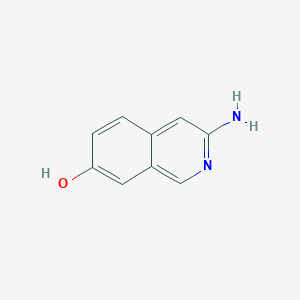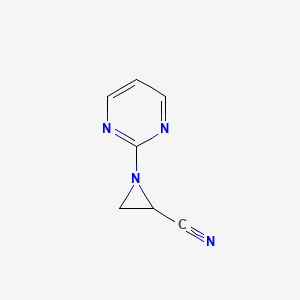
1-(Pyrimidin-2-yl)aziridine-2-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Pyrimidin-2-yl)aziridine-2-carbonitrile is an organic compound that features a three-membered aziridine ring fused with a pyrimidine ring and a nitrile group. This compound is of significant interest in medicinal chemistry due to its unique structural properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(Pyrimidin-2-yl)aziridine-2-carbonitrile can be synthesized through various methods, including:
Cyclization of Haloamines and Amino Alcohols: An amine functional group displaces the adjacent halide in an intramolecular nucleophilic substitution reaction to generate the aziridine ring.
Nitrene Addition: Nitrene addition to alkenes is a well-established method for the synthesis of aziridines.
From Triazolines, Epoxides, and Oximes: Thermolysis or photolysis of triazolines expels nitrogen, producing an aziridine.
Industrial Production Methods
The industrial production of aziridines, including this compound, often involves the cyclization of haloamines and amino alcohols or the addition of nitrenes to alkenes under controlled conditions .
Chemical Reactions Analysis
Types of Reactions
1-(Pyrimidin-2-yl)aziridine-2-carbonitrile undergoes various chemical reactions, including:
Nucleophilic Ring-Opening Reactions: The high strain energy of the aziridine ring promotes its reactivity towards nucleophiles, leading to ring-opening and generation of alkylated products.
Substitution Reactions: The compound can undergo substitution reactions with various nucleophiles, including N- and O-nucleophiles.
Common Reagents and Conditions
Reaction Conditions: These reactions typically occur under acidic or neutral conditions, with some reactions being more favorable in acidic solutions.
Major Products
The major products formed from these reactions include alkylated derivatives and other ring-opened products .
Scientific Research Applications
1-(Pyrimidin-2-yl)aziridine-2-carbonitrile has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as an anticancer agent due to its ability to selectively alkylate thiol groups on cancer cell surface proteins.
Biological Research: It is used to investigate the inhibition of protein disulfide isomerases, which are enzymes involved in the correction of the 3D structure of native proteins.
Industrial Applications: The compound’s reactivity towards nucleophiles makes it useful in the synthesis of various derivatives for industrial purposes.
Mechanism of Action
The mechanism of action of 1-(Pyrimidin-2-yl)aziridine-2-carbonitrile involves:
Selective Alkylation: The compound selectively alkylates thiol groups on cancer cell surface proteins, leading to inhibition of extracellular cysteine-containing proteins.
Inhibition of Protein Disulfide Isomerases: By inhibiting protein disulfide isomerases, the compound disrupts the correction of 3D structures of native proteins in cancer cells, contributing to its anticancer activity.
Comparison with Similar Compounds
1-(Pyrimidin-2-yl)aziridine-2-carbonitrile can be compared with other aziridine derivatives, such as:
Aziridine-2-carboxamide: Known for its low toxicity and selective alkylation of thiol groups.
Aziridine-1-carbaldehyde Oximes: These compounds are studied for their cytotoxic activity and potential as anticancer agents.
The uniqueness of this compound lies in its fused pyrimidine and aziridine rings, which confer distinct reactivity and biological activity compared to other aziridine derivatives.
Properties
CAS No. |
75985-80-7 |
|---|---|
Molecular Formula |
C7H6N4 |
Molecular Weight |
146.15 g/mol |
IUPAC Name |
1-pyrimidin-2-ylaziridine-2-carbonitrile |
InChI |
InChI=1S/C7H6N4/c8-4-6-5-11(6)7-9-2-1-3-10-7/h1-3,6H,5H2 |
InChI Key |
WOPMQDWGYMZXCB-UHFFFAOYSA-N |
Canonical SMILES |
C1C(N1C2=NC=CC=N2)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


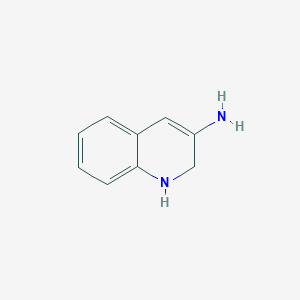
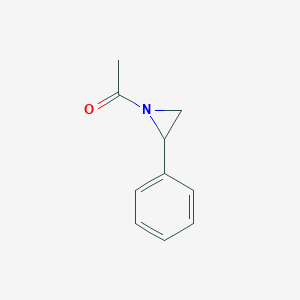
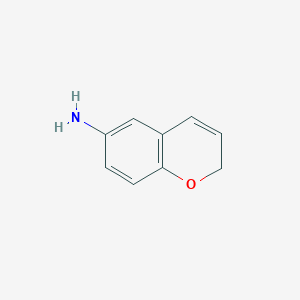
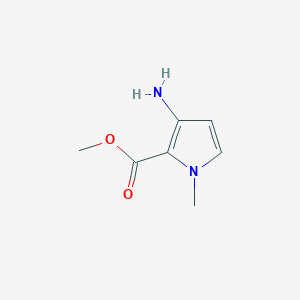
![3-Methyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyridin-1-amine](/img/structure/B15072337.png)

![3-Methylpyrazolo[1,5-a]pyrimidin-5(4H)-one](/img/structure/B15072351.png)
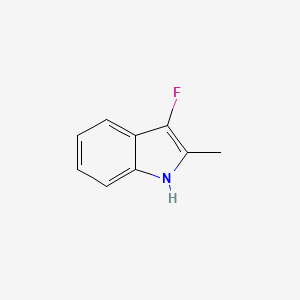
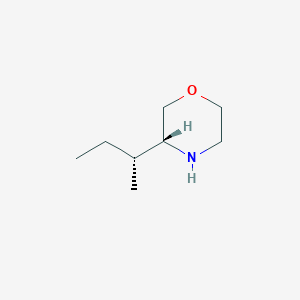
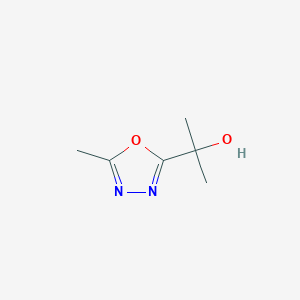
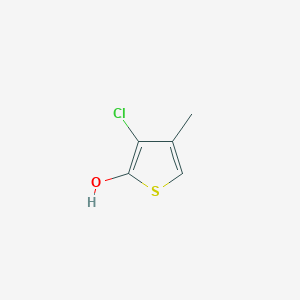
![(R)-3,4-Dihydro-2H-pyrano[2,3-b]pyridin-4-ol](/img/structure/B15072385.png)
